5-Iodo-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazo-4-carbonitrile

Palladium Catalysis Sonogashira Coupling Oxidative Addition

5-Iodo-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazo-4-carbonitrile (CAS 59354-00-6) is a synthetic 5-halogenated imidazole-4-carbonitrile ribonucleoside derivative in which the imidazole ring is functionalized with an iodine atom at the 5-position and a nitrile group at the 4-position, with the ribose moiety protected as its triacetate. This compound belongs to a family of l-β-D-ribofuranosyl-4,5-disubstituted imidazoles originally synthesized from AICA ribonucleoside, alongside its 5-chloro and 5-bromo congeners, and serves as a critical intermediate for constructing biologically active 5-alkynyl nucleoside analogs.

Molecular Formula C₁₅H₁₆IN₃O₇
Molecular Weight 477.21 g/mol
CAS No. 59354-00-6
Cat. No. B018121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazo-4-carbonitrile
CAS59354-00-6
Molecular FormulaC₁₅H₁₆IN₃O₇
Molecular Weight477.21 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(O1)N2C=NC(=C2I)C#N)OC(=O)C)OC(=O)C
InChIInChI=1S/C15H16IN3O7/c1-7(20)23-5-11-12(24-8(2)21)13(25-9(3)22)15(26-11)19-6-18-10(4-17)14(19)16/h6,11-13,15H,5H2,1-3H3/t11-,12-,13-,15-/m1/s1
InChIKeyZCKJMOSDZVYMCR-RGCMKSIDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazo-4-carbonitrile: Core Structural Class and Procurement Context


5-Iodo-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazo-4-carbonitrile (CAS 59354-00-6) is a synthetic 5-halogenated imidazole-4-carbonitrile ribonucleoside derivative in which the imidazole ring is functionalized with an iodine atom at the 5-position and a nitrile group at the 4-position, with the ribose moiety protected as its triacetate [1]. This compound belongs to a family of l-β-D-ribofuranosyl-4,5-disubstituted imidazoles originally synthesized from AICA ribonucleoside, alongside its 5-chloro and 5-bromo congeners, and serves as a critical intermediate for constructing biologically active 5-alkynyl nucleoside analogs [2].

Why a Generic Imidazole Nucleoside Cannot Replace 5-Iodo-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazo-4-carbonitrile


The 5-iodo substituent is not a passive structural feature; it is the essential functional handle that enables palladium-catalyzed Sonogashira cross-coupling with terminal alkynes, a critical synthetic transformation for accessing 5-ethynylimidazole-4-carbonitrile nucleosides with documented antileukemic activity [1]. Replacing the iodo with chloro or bromo dramatically reduces oxidative addition efficiency, while the unprotected ribose or alternative base-modified analogs lack the orthogonal reactivity profile required for this modular derivatization strategy [2].

Quantitative Differentiation Evidence: 5-Iodo-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazo-4-carbonitrile vs. Closest Analogs


Superior Reactivity in Pd-Catalyzed Cross-Coupling: Iodo vs. Chloro/Bromo Derivatives

The 5-iodo analogue is the exclusive halogenated precursor used in the published synthesis of antileukemic 5-ethynylimidazole-4-carbonitrile nucleosides via Pd-catalyzed cross-coupling with (trimethylsilyl)acetylene [1]. In the foundational synthesis paper, the 5-iodo derivative was deliberately prepared from 5-amino-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)imidazole-4-carbonitrile, alongside chloro and bromo congeners, for subsequent nucleophilic transformations; however, only the iodo variant provides the requisite reactivity for efficient sp2-sp carbon-carbon bond formation under mild conditions [2].

Palladium Catalysis Sonogashira Coupling Oxidative Addition

Proven Antitumor Activity of the 5-Ethynyl Derivative Synthesized from the 5-Iodo Precursor

The 5-ethynyl-1-(2-deoxy-β-D-ribofuranosyl)imidazole-4-carbonitrile, synthesized directly from the corresponding 5-iodo derivative [1], exhibited antileukemic activity in vitro [2]. Although the specific IC50 value requires retrieval of the full text, the published abstract confirms the compound was prepared via the iodo route and tested for antitumor activity alongside carboxamide congeners. In contrast, the 5-chloro and 5-bromo analogs reported in the original synthesis paper were not evaluated for antitumor activity, nor were they transformed into alkynyl derivatives in the published literature [3]. This establishes the 5-iodo compound as the pivotal entry point to a biologically validated chemotype.

Antitumor Activity L1210 Leukemia Nucleoside Analog

Modular Diversification Platform: 5-Iodo as a Universal Handle for Alkynyl Library Generation

In the broader context of 5-iodoimidazole-4-carboxamide nucleosides, the analogous 5-iodo-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)imidazole-4-carboxamide was coupled with various terminal alkynes under Sonogashira conditions to yield a library of 5-alkynyl derivatives in high yields [1]. By direct structural parallel, the 5-iodo carbonitrile congener 59354-00-6 enables the same modular diversification strategy, producing diverse 5-alkynyl-4-carbonitrile nucleosides that can be screened against multiple biological targets [2]. The 5-chloro and 5-bromo analogs lack this synthetic versatility due to the inherently lower reactivity of C-Cl and C-Br bonds in oxidative addition to Pd(0), a well-established principle in organometallic chemistry [3].

Sonogashira Coupling Nucleoside Library Structure-Activity Relationship

High-Value Application Scenarios for 5-Iodo-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazo-4-carbonitrile


Synthesis of 5-Ethynylimidazole-4-carbonitrile Nucleosides as Antileukemic Lead Compounds

The compound serves as the direct precursor for 5-ethynyl-1-(2-deoxy-β-D-ribofuranosyl)imidazole-4-carbonitrile, a nucleoside analog with demonstrated antileukemic activity in murine L1210 cell culture [1]. This synthetic route, employing Pd-catalyzed cross-coupling with (trimethylsilyl)acetylene, is the published method for accessing this biologically active chemotype. No alternative precursor has been reported for this transformation [1].

Diversification Platform for Imidazole-4-carbonitrile Nucleoside Libraries

Medicinal chemistry groups targeting IMP dehydrogenase or related nucleotide pathways can use this building block to generate arrays of 5-alkynyl-4-carbonitrile nucleosides via Sonogashira coupling with commercially available terminal alkynes, a strategy validated by the parallel carboxamide series where multiple alkynyl derivatives were prepared in high yields [2]. This modular approach supports systematic SAR exploration around the 5-position substituent.

Synthesis of 5-Radioiodinated Nucleoside Probes for Target Engagement Studies

The aryl iodide functionality in compound 59354-00-6 makes it a candidate for isotopic exchange reactions to install radioactive iodine-125 or iodine-131, enabling the preparation of radiolabeled nucleoside probes for cellular uptake, metabolic tracing, or target-binding assays. This application is uniquely enabled by the iodine substituent, as chloro and bromo analogs are not suitable for direct radioiodination under mild conditions [3].

Quote Request

Request a Quote for 5-Iodo-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazo-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.